(Methylsulfanyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(Methylsulfanyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the empirical formula C6H11NO4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “(Methylsulfanyl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a carboxylic acid group and a methylsulfanyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “(Methylsulfanyl)pyrrolidine-2-carboxylic acid” are not detailed in the literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo functionalization reactions .Scientific Research Applications
Organic Synthesis Enhancements
In organic synthesis, derivatives of pyrrolidine, including those related to (methylsulfanyl)pyrrolidine-2-carboxylic acid, have been demonstrated as effective catalysts and intermediates. For example, a study by Singh et al. (2013) highlights the use of a pyrrolidine-derived organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity Singh et al., 2013. Such catalytic activities are crucial for developing pharmacologically active molecules and complex natural products.
Material Science Applications
In material science, the manipulation of (methylsulfanyl)pyrrolidine-2-carboxylic acid derivatives has been explored for the fabrication of advanced materials. Choi et al. (2006) investigated the preparation and characterization of multi-walled carbon nanotubes/polysulfone blend membranes for filtration applications, demonstrating improved hydrophilicity and permeation properties due to the functionalization of carbon nanotubes Choi et al., 2006. Such studies suggest the potential of pyrrolidine derivatives in enhancing the properties of polymeric materials for environmental and industrial applications.
Pharmaceutical Research
While explicitly focusing on non-drug uses, it's worth noting the broader context of pyrrolidine derivatives in pharmaceutical research. The structural analysis and synthesis of various compounds, including captopril and its derivatives, underline the importance of pyrrolidine-based structures in designing drugs with specific biological activities Bojarska et al., 2015. These studies, while not directly related to (methylsulfanyl)pyrrolidine-2-carboxylic acid, demonstrate the chemical versatility and significance of pyrrolidine derivatives in medicinal chemistry.
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-Boc-4-methylthiol-L-proline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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